1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide
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Description
1-(4-(cyclohexanecarboxamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation:
- Bhaskar et al. (2019) focused on the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, elucidating its structure using various spectroscopic methods. This approach underscores the significance of careful structural characterization in the development of such compounds Prakash Bhaskar et al., 2019.
Crystal and Molecular Structure Analysis:
- Richter et al. (2023) examined the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, highlighting the intricate molecular interactions and the importance of understanding crystal structures in the development of new compounds A. Richter et al., 2023.
Reactivity and Conversion Studies:
- Itaya et al. (1985) investigated the reactivity of 1-methyl-5-(methylamino) imidazole-4-carboxamide, demonstrating various conversion pathways and yields. Such studies are critical in exploring the reactivity and potential chemical applications of related compounds T. Itaya & K. Ogawa, 1985.
- Fujii et al. (1988) explored the ring fission of dialkyladenines, providing insight into the chemical behavior and stability of imidazole derivatives under different conditions. This research is valuable for understanding the stability and reactivity of similar compounds T. Fujii et al., 1988.
Synthesis and Cytotoxicity Evaluation:
- Hassan et al. (2014) synthesized new derivatives and evaluated their cytotoxicity against cancer cells, indicating the potential therapeutic applications of such compounds. The methods and results provide a framework for assessing the bioactivity of related compounds Ashraf S. Hassan et al., 2014.
Complexation and Medicinal Chemistry:
- Mundwiler et al. (2004) discussed the [2 + 1] mixed ligand concept in the context of tricarbonyl complexes, illustrating the potential of such compounds in medicinal chemistry and labeling of bioactive molecules S. Mundwiler et al., 2004.
Antimicrobial and Antiproliferative Activities:
- Lang et al. (1999) synthesized fluorinated derivatives of a compound and evaluated their biological properties, paving the way for the development of novel therapeutic agents with improved biological activities L. Lang et al., 1999.
Heterocyclic Synthesis and Antibacterial Activity:
- Ahmed (2007) focused on the synthesis of new antibiotic and antibacterial drugs, emphasizing the importance of heterocyclic synthesis in the development of new pharmaceuticals G. Ahmed, 2007.
Properties
IUPAC Name |
1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-23-10-6-5-9-21(23)28-25(31)22-16-29(17-26-22)15-18-11-13-20(14-12-18)27-24(30)19-7-3-2-4-8-19/h5-6,9-14,16-17,19H,2-4,7-8,15H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDOHWYOPADED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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